molecular formula C11H11NO3 B2918883 N-Acryloyl-1,3-benzodioxole-5-methanamine CAS No. 443667-53-6

N-Acryloyl-1,3-benzodioxole-5-methanamine

Cat. No. B2918883
CAS RN: 443667-53-6
M. Wt: 205.213
InChI Key: ZVYKKYQQXDWFSB-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

  • Melting Point : The compound’s melting point is approximately .

Scientific Research Applications

Pharmaceutical Synthesis

N-Acryloyl-1,3-benzodioxole-5-methanamine can be utilized in the synthesis of pharmaceutical compounds. Its structure is conducive to Friedel–Crafts acylation reactions, which are pivotal in creating bioactive molecules. This compound could potentially improve the environmental friendliness of these reactions, traditionally known for harsh conditions .

Heterogeneous Catalysis

In the field of catalysis, this compound can be used to develop recyclable heterogeneous catalysts for acylation reactions. Such catalysts offer advantages like improved heat and mass transfer, precise temperature control, and less waste generation .

Organic Synthesis Optimization

The compound’s framework is suitable for optimizing organic synthesis processes. For example, it can enhance the regioselective arylation of 1,3-benzodioxoles, leading to high yields of desired products with minimal environmental impact .

Flow Chemistry Applications

This compound can play a significant role in continuous flow chemistry, a modern approach to chemical synthesis that allows for more sustainable and scalable processes .

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-2-11(13)12-6-8-3-4-9-10(5-8)15-7-14-9/h2-5H,1,6-7H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVYKKYQQXDWFSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1=CC2=C(C=C1)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Acryloyl-1,3-benzodioxole-5-methanamine

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